

# 3-Ethoxy-2-methyl-3-oxopropanoic acid synthesis and characterization

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## Compound of Interest

**Compound Name:** 3-Ethoxy-2-methyl-3-oxopropanoic acid

**Cat. No.:** B1595313

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An In-depth Technical Guide to the Synthesis and Characterization of **3-Ethoxy-2-methyl-3-oxopropanoic Acid**

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview for the synthesis, purification, and characterization of **3-Ethoxy-2-methyl-3-oxopropanoic acid** (also known as monoethyl methylmalonate), a valuable intermediate in organic synthesis.<sup>[1][2]</sup> This guide is intended for researchers, chemists, and professionals in drug development who require a robust and validated methodology for preparing and confirming the identity and purity of this compound.

## Compound Overview and Strategic Importance

**3-Ethoxy-2-methyl-3-oxopropanoic acid** (CAS No: 2985-33-3) is a derivative of methylmalonic acid featuring both a carboxylic acid and an ethyl ester functional group.<sup>[3]</sup> This bifunctional nature makes it a versatile building block, particularly in the synthesis of more complex molecules where the differential reactivity of the acid and ester moieties can be exploited. Its applications include the preparation of various pharmaceuticals and other specialized organic compounds.<sup>[1][4]</sup>

The primary challenge in its synthesis lies in the selective manipulation of one of two identical ester groups in a precursor molecule, demanding precise control over reaction conditions to achieve a high yield of the desired mono-acid mono-ester.

Property	Value	Source(s)
CAS Number	2985-33-3	[3][5][6]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>4</sub>	[6][7]
Molecular Weight	146.14 g/mol	[6][7]
Boiling Point	111 °C (at 1 Torr)	[6]
Density	~1.119 g/cm <sup>3</sup> (at 25 °C)	[6]
Appearance	Liquid, solid, or semi-solid	[5][8]

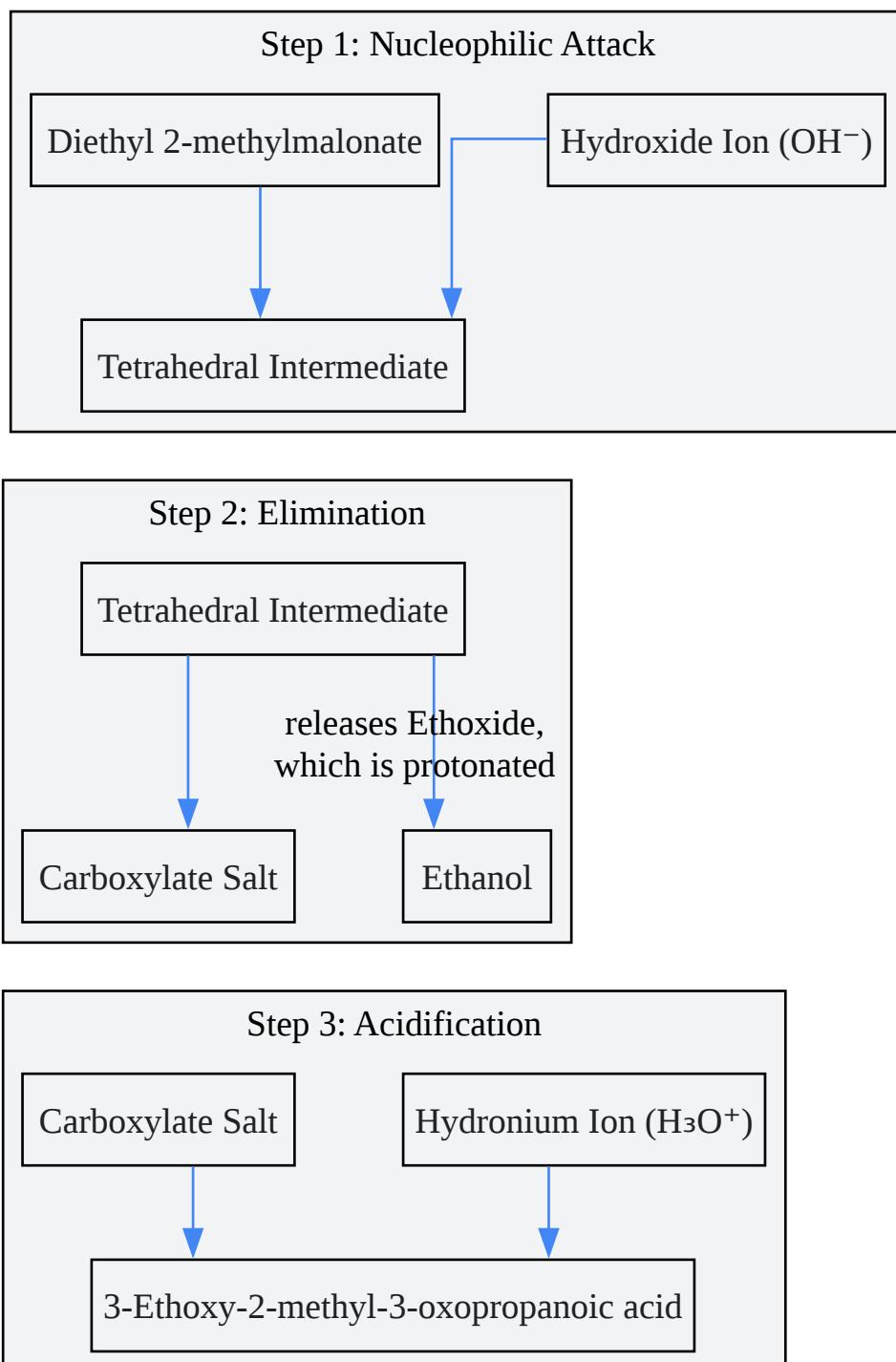
## Recommended Synthetic Pathway: Selective Hydrolysis

The most direct and economically viable route to **3-Ethoxy-2-methyl-3-oxopropanoic acid** is the selective partial hydrolysis (saponification) of its corresponding diester, diethyl 2-methylmalonate (CAS No: 609-08-5).[9] The core of this strategy involves using a limiting amount of a strong base to hydrolyze only one of the two ester groups.

**Causality Behind Experimental Design:** The central principle is the stoichiometric control of the nucleophile (hydroxide ion). Diethyl 2-methylmalonate possesses two electrophilic ester carbonyl centers. By introducing approximately one equivalent of base (e.g., potassium hydroxide), a statistical and kinetically controlled reaction favors the formation of the mono-carboxylate salt. Using a large excess of base or elevated temperatures would lead to the formation of the undesired methylmalonic acid (the di-acid), which can readily decarboxylate upon acidic workup.[10][11] A study on the large-scale monohydrolysis of dialkyl malonates highlights that careful temperature control (0–4 °C) and precise stoichiometry are critical for maximizing the yield of the mono-ester.[12]

## Reaction Mechanism: Base-Catalyzed Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks one of the ester carbonyls, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the final carboxylic acid product.



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Caption: Mechanism of selective mono-hydrolysis.

## Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the selective monohydrolysis of malonic esters.[\[12\]](#)

#### Materials and Equipment:

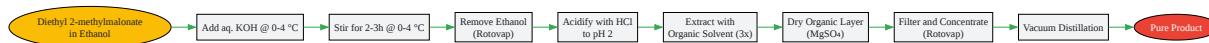
- Diethyl 2-methylmalonate (1.0 eq)
- Potassium hydroxide (KOH) (1.05 eq)
- Ethanol (absolute)
- Deionized water
- Hydrochloric acid (HCl), concentrated
- Diethyl ether or Dichloromethane (for extraction)
- Magnesium sulfate ( $MgSO_4$ ), anhydrous
- Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath
- Rotary evaporator
- Vacuum distillation apparatus

#### Procedure:

- Reaction Setup: In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve diethyl 2-methylmalonate (1.0 eq) in absolute ethanol (approx. 2-3 mL per gram of diester).
- Cooling: Cool the solution to 0-4 °C using an ice-water bath. Maintaining this low temperature is crucial to minimize the formation of the diacid by-product.[\[12\]](#)
- Base Addition: Prepare a solution of potassium hydroxide (1.05 eq) in deionized water. Add this solution dropwise to the cooled, stirring ethanolic solution of the diester over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

- Reaction Monitoring: Allow the reaction to stir at 0-4 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diester spot.
- Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
- Acidification and Extraction: Cool the remaining aqueous residue in an ice bath and carefully acidify to pH ~2 by adding concentrated HCl. This step protonates the carboxylate salt.
- Extract the aqueous layer three times with diethyl ether or dichloromethane.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 111 °C at 1 Torr to obtain pure **3-Ethoxy-2-methyl-3-oxopropanoic acid**.<sup>[6]</sup>

## Synthesis and Purification Workflow



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Caption: Step-by-step workflow for synthesis.

## Characterization and Data Interpretation

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.<sup>[13][14]</sup>

Expected Spectroscopic Data:

Technique	Expected Observations
<sup>1</sup> H NMR	~11.0-12.0 ppm: broad singlet, 1H (carboxylic acid, -COOH). 4.20 ppm: quartet, 2H (ester, -OCH <sub>2</sub> CH <sub>3</sub> ). 3.50 ppm: quartet, 1H (chiral center, -CH(CH <sub>3</sub> )-). 1.40 ppm: doublet, 3H (methyl on backbone, -CH(CH <sub>3</sub> )-). 1.25 ppm: triplet, 3H (ester, -OCH <sub>2</sub> CH <sub>3</sub> ).
<sup>13</sup> C NMR	~175 ppm: Carbonyl (carboxylic acid). ~170 ppm: Carbonyl (ester). ~62 ppm: Methylene (-OCH <sub>2</sub> -). ~48 ppm: Methine (-CH(CH <sub>3</sub> )-). ~14 ppm: Methyl (-OCH <sub>2</sub> CH <sub>3</sub> ). ~13 ppm: Methyl (-CH(CH <sub>3</sub> )-).
IR Spectroscopy	2500-3300 cm <sup>-1</sup> : Very broad O-H stretch (characteristic of a carboxylic acid). ~1735 cm <sup>-1</sup> : Sharp, strong C=O stretch (ester). ~1710 cm <sup>-1</sup> : Strong C=O stretch (carboxylic acid). ~1200 cm <sup>-1</sup> : C-O stretch.
Mass Spec (EI)	m/z = 146.14: Molecular ion [M] <sup>+</sup> . Fragments corresponding to loss of -OCH <sub>2</sub> CH <sub>3</sub> (m/z=101), -COOH (m/z=101), and other characteristic fragments.

## Experimental Protocol: Characterization

### Sample Preparation:

- NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
- IR Spectroscopy: For a liquid sample, acquire the spectrum directly as a thin film between two NaCl or KBr plates (neat). For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

- Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).

## Conclusion

This guide outlines a reliable and validated pathway for the synthesis and characterization of **3-Ethoxy-2-methyl-3-oxopropanoic acid**. The cornerstone of the synthetic strategy is the precisely controlled mono-hydrolysis of diethyl 2-methylmalonate, a method that balances reactivity and selectivity. Adherence to the detailed protocols for both synthesis and characterization will enable researchers to consistently produce and verify this important chemical intermediate for its diverse applications in chemical and pharmaceutical development.

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